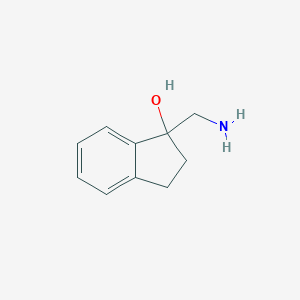

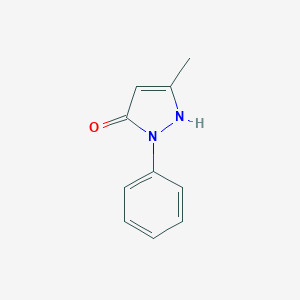

1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol

Vue d'ensemble

Description

1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol (AMDIO) is an organic compound that belongs to the indene family of compounds. It is a white crystalline solid with a melting point of 81-82 °C and a boiling point of 160-161 °C. It has a molecular weight of 174.2 g/mol and has a molecular formula of C9H10NO. AMDIO has a wide range of applications in the fields of chemistry, pharmaceuticals, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Impurity Identification

The synthesis of "(1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol" has been described, which is a structural confirmation of the main band impurity found in the starting material of Varenicline®, a smoking cessation drug. A racemic synthesis was developed that is shorter than previous methods, utilizing lithium aluminum hydride (LiAlH4) for optimal results. This synthesis facilitates the production of Varenicline® by identifying and managing impurities in its synthesis pathway (Busch et al., 2008).

Chiral Solvating Agents

Thiourea derivatives of 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol have been studied as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy. This research demonstrates the compound's utility in stereochemical analysis, providing an efficient method for distinguishing between enantiomers of amino acids, which is crucial in pharmaceutical research and development (Recchimurzo et al., 2020).

DNA Binding Activity

Studies on novel chiral Schiff bases derived from this compound have shown that these compounds exhibit significant DNA binding activity. The effect of remote substituents on the structure and biological activity of these Schiff bases was explored, revealing insights into the interaction of small molecules with DNA, which is essential for the development of new therapeutic agents (Bora et al., 2021).

Anti-inflammatory Applications

Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, related to this compound, have been synthesized and evaluated for their anti-inflammatory activity. These compounds represent a new class of anti-inflammatory agents, demonstrating the potential therapeutic applications of derivatives of this compound in treating inflammation (Sheridan et al., 2009).

Antioxidant and Enzyme Inhibition

1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives have been synthesized and screened for their antioxidant activity and inhibition of the 2HCK enzyme, which is involved in cell growth and proliferation. These findings suggest the compound's potential in developing antioxidant therapies and as a target for inhibiting specific enzymes related to cell growth (Reddy et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds such as amines are known to interact with various biological targets

Mode of Action

It is known that amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups , can interact with their targets in various ways. For instance, some amines can increase membrane permeability to chloride ions, stimulating the release of gamma-aminobutyric acid (GABA) .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess diverse biological activities

Pharmacokinetics

A similar compound, xp13512, a prodrug of gabapentin, was found to be efficiently absorbed and rapidly converted to gabapentin after oral dosing in rats and monkeys . The exposure to gabapentin was proportional to the prodrug dose, while exposure to intact XP13512 was low

Result of Action

Indole derivatives have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(Aminomethyl)-2,3-dihydro-1H-inden-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminomethyl transferase, an enzyme involved in the glycine cleavage system . This interaction is crucial for the transfer of aminomethyl groups, which is a key step in several metabolic pathways. Additionally, this compound can form stable complexes with certain proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of eukaryotic initiation factor 4A (eIF4A), which is essential for the initiation of protein synthesis . This modulation can lead to changes in gene expression and cellular metabolism, affecting cell growth and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their activity. For instance, it can inhibit the activity of certain enzymes involved in the glycine cleavage system, leading to changes in metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote cell growth. At high doses, it can have toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. It is important to determine the optimal dosage to maximize its beneficial effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the glycine cleavage system by interacting with aminomethyl transferase and other enzymes . This interaction can lead to changes in the levels of metabolites such as glycine and serine, affecting overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by high-capacity nutrient transporters, allowing it to reach various cellular compartments . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It can be directed to these compartments by targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it interacts with enzymes involved in energy metabolism . This localization is crucial for its function and can influence its overall activity within the cell.

Propriétés

IUPAC Name |

1-(aminomethyl)-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXJWRAZXHJWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103791-35-1 | |

| Record name | 1-(aminomethyl)-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)